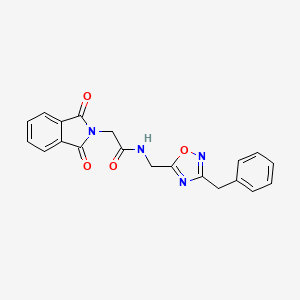
N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” is a complex organic compound that features a benzyl group, an oxadiazole ring, and an isoindolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the benzyl group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with the oxadiazole intermediate.
Formation of the isoindolinone moiety: This can be synthesized through the reaction of phthalic anhydride with amines.
Final coupling: The final step involves coupling the oxadiazole intermediate with the isoindolinone derivative under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
“N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the benzyl group or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the isoindolinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the benzyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like alkyl halides or acyl chlorides could be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
“N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes like apoptosis or proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- N-((3-benzyl-1,2,4-thiadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Uniqueness
“N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide” is unique due to the specific combination of its functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-17(12-24-19(26)14-8-4-5-9-15(14)20(24)27)21-11-18-22-16(23-28-18)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVSRTHKRRAVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]acetamide](/img/structure/B2701302.png)

![3-methoxy-1-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-4-carboxamide](/img/structure/B2701305.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)

![5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2701310.png)
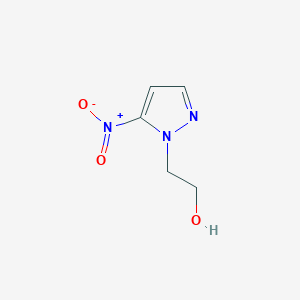
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2701314.png)
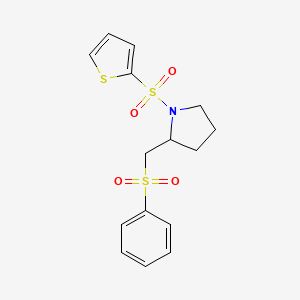
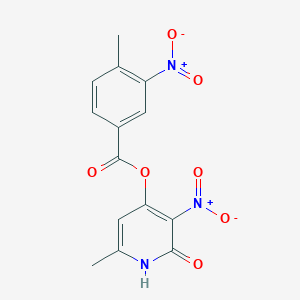
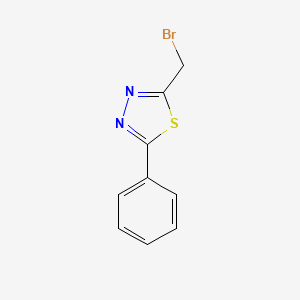
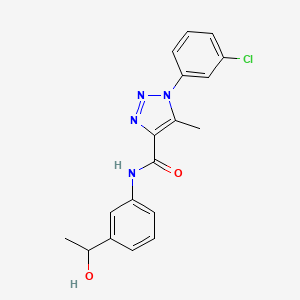
![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)
